Evogliptin

CAS No.: 1222102-29-5

Cat. No.: VC1948509

Molecular Formula: C19H26F3N3O3

Molecular Weight: 401.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1222102-29-5 |

|---|---|

| Molecular Formula | C19H26F3N3O3 |

| Molecular Weight | 401.4 g/mol |

| IUPAC Name | (3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one |

| Standard InChI | InChI=1S/C19H26F3N3O3/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27)/t12-,16-/m1/s1 |

| Standard InChI Key | LCDDAGSJHKEABN-MLGOLLRUSA-N |

| Isomeric SMILES | CC(C)(C)OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N |

| SMILES | CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N |

| Canonical SMILES | CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N |

Introduction

Chemical Structure and Properties

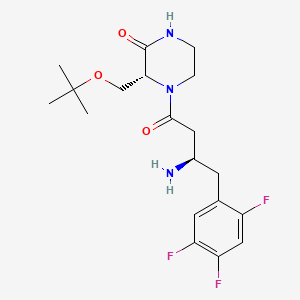

Evogliptin, also known by its chemical name (R)-4-((R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(tert-butoxymethyl)piperazin-2-one, is a novel DPP-4 inhibitor with the molecular formula C19H26F3N3O3 . It has a molecular weight of 401.42 and is characterized by the presence of a trifluorophenyl group, which contributes to its high selectivity for the DPP-4 enzyme .

Key physicochemical properties of evogliptin include:

| Property | Value |

|---|---|

| CAS Number | 1222102-29-5 |

| Molecular Formula | C19H26F3N3O3 |

| Molecular Weight | 401.42 |

| Boiling Point | 571.5±50.0 °C (Predicted) |

| Density | 1.234±0.06 g/cm3 (Predicted) |

| pKa | 14.09±0.40 (Predicted) |

| ATC Code | A10BH07 |

The chemical structure of evogliptin includes a piperazinone ring system with a trifluorophenyl substituent, which contributes to its high potency and selectivity for DPP-4 inhibition .

Mechanism of Action

Evogliptin exerts its antidiabetic effects through potent and selective inhibition of DPP-4, an enzyme responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) . By inhibiting DPP-4, evogliptin increases the concentration of endogenous incretin hormones, which subsequently promotes insulin secretion in a glucose-dependent manner, thereby regulating blood glucose levels .

The mechanism of action involves:

Besides its primary effect on glycemic control, evogliptin has demonstrated additional beneficial effects on arterial inflammation and atherosclerosis, suggesting a multifaceted therapeutic potential beyond diabetes management .

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion

Evogliptin is an orally administered medication that is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system . Unlike some other DPP-4 inhibitors, evogliptin can bypass renal metabolization, which may offer advantages in patients with impaired kidney function .

Drug Interactions

A significant drug interaction has been documented between evogliptin and rifampicin, a potent inducer of CYP3A4. A study investigating this interaction revealed that co-administration of rifampicin decreased the area under the plasma drug concentration-time curve (AUC0-96h) of evogliptin by 61.8% without significantly affecting the maximum concentration (Cmax) .

The reference and test values for key pharmacokinetic parameters were:

| Parameter | Without Rifampicin | With Rifampicin |

|---|---|---|

| Cmax | 4.70 ng/mL | 4.86 ng/mL |

| AUC0-96h | 153.97 ng·h/mL | 58.83 ng·h/mL |

This suggests that the mechanism underlying the decreased AUC0-96h is thought to be the induction of cytochrome P450 (CYP), especially CYP3A4, by rifampicin . Based on these findings, evogliptin dosing should be carefully considered when co-administered with CYP3A inducers.

Effect of Renal Impairment

A population pharmacokinetic and pharmacodynamic model for evogliptin in patients with varying degrees of renal disease, including end-stage renal disease on hemodialysis, has been developed . This model identified blood amylase and triglyceride as significant covariates affecting the relative bioavailability of evogliptin.

The study provided evidence of significant inhibition of the first-pass effect of evogliptin in patients with renal impairment, suggesting that uremia, a condition characterized by the retention of uremic toxins due to impaired renal function, may affect drug metabolism mediated by CYP3A4 enzymes .

Clinical Efficacy

Monotherapy Studies

Clinical trials have demonstrated the efficacy of evogliptin as a monotherapy for type 2 diabetes. In these studies, evogliptin has shown significant reductions in glycated hemoglobin (HbA1c) levels compared to placebo, with a favorable safety profile .

Comparative Studies with Other DPP-4 Inhibitors

Evogliptin has been compared with other DPP-4 inhibitors, notably linagliptin and sitagliptin, in various clinical trials.

Comparison with Linagliptin

A 12-week, multicenter, randomized, double-blind, active-controlled study with a 12-week open-label extension compared evogliptin 5 mg with linagliptin 5 mg in 207 patients with type 2 diabetes who had HbA1c levels of 7.0%-10.0% . The results demonstrated:

| Parameter | Evogliptin (n=102) | Linagliptin (n=105) | Between-Group Difference (95% CI) |

|---|---|---|---|

| Mean Change in HbA1c at Week 12 | -0.85% | -0.75% | -0.10% (-0.32 to 0.11) |

| Mean Change in MAGE* | -24.6 mg/dL | -16.7 mg/dL | Not statistically significant |

| Patients Achieving HbA1c <7% at Week 24 | 80.2% (evogliptin/evogliptin group) | Not reported | Not applicable |

*MAGE: Mean Amplitude of Glycemic Excursion

The between-group difference in HbA1c reduction was -0.10% (95% CI: -0.32 to 0.11), demonstrating non-inferiority based on a predefined non-inferiority margin of 0.4% . After 24 weeks of treatment in the open-label extension phase, evogliptin reduced HbA1c by 0.94% from baseline .

Comparison with Sitagliptin

Meta-analysis results have shown that evogliptin was non-inferior to sitagliptin/linagliptin with a mean difference of 0.062 (95% CI: -0.092 to 0.215) . Additionally, evogliptin at a dose of 5 mg could achieve the HbA1c-lowering effect comparable to 100 mg sitagliptin .

In terms of body weight effects, evogliptin resulted in a body weight reduction of -0.29 ± 2.2 kg compared to -0.33 ± 2.1 kg for sitagliptin at 24 weeks of administration .

Evogliptin as Add-on to Dapagliflozin and Metformin

A multicenter randomized placebo-controlled phase 3 trial investigated the long-term efficacy and safety of evogliptin add-on therapy in patients with type 2 diabetes mellitus who were inadequately controlled on dapagliflozin and metformin (DAPA/MET) combination therapy .

In this study, 283 patients with HbA1c levels of 7.0% to 10.5% who were previously on DAPA 10 mg plus MET (≥1,000 mg) were randomly assigned to receive either evogliptin 5 mg once daily or placebo. The primary endpoint was the difference in HbA1c from baseline at week 24, with exploratory endpoints including efficacy and safety over 52 weeks .

The results demonstrated:

| Parameter | Evogliptin + DAPA/MET | Placebo + DAPA/MET | Difference (95% CI) | P Value |

|---|---|---|---|---|

| LS Mean Change in HbA1c at Week 24 | -0.65%* | Not reported | -0.65% (-0.79 to -0.51) | <0.0001 |

| LS Mean Change in HbA1c at Week 52 | -0.55%* | Not reported | -0.55% (-0.71 to -0.39) | <0.0001 |

| Patients Achieving HbA1c <7% at Week 52 | 32.14% | 8.51% | OR: 5.62 | <0.0001 |

*Values represent the difference from placebo

Evogliptin also significantly reduced fasting glucose levels and mean daily glucose levels, with improvement in homeostatic model assessment of β-cell function (LS mean difference, 9.04; 95% CI, 1.86 to 16.21; P=0.0138) .

| Adverse Event | Placebo (n=141) | Evogliptin (n=141) | P Value |

|---|---|---|---|

| Treatment-Emergent Adverse Events (24 weeks) | 32 (22.70%) | 39 (27.66%) | 0.4105 |

| Treatment-Emergent Adverse Events (52 weeks) | 48 (34.04%) | 50 (35.46%) | 0.9005 |

| Adverse Drug Reactions (24 weeks) | 4 (2.84%) | 3 (2.13%) | 1.0000 |

| Adverse Drug Reactions (52 weeks) | 4 (2.84%) | 4 (2.84%) | 1.0000 |

| Serious Adverse Events (24 weeks) | 6 (4.26%) | 5 (3.55%) | 1.0000 |

| Serious Adverse Events (52 weeks) | 7 (4.96%) | 8 (5.67%) | 1.0000 |

| Serious Adverse Drug Reactions (24 weeks) | 0 | 0 | - |

Synthesis and Manufacturing

Several patents and studies have described methods for the synthesis of evogliptin. One approach involves using 2,4,5-trifluorophenylacetic acid as a starting material, which undergoes a series of reactions including condensation with isopropyl malonate, followed by additional steps to form the final compound .

Another patented method describes the application of asymmetric hydrogenation reactions in evogliptin synthesis, starting with compounds of specific formulas (2) and (3), which are converted through a multi-step process involving oxalyl chloride and triethylamine .

These synthetic routes aim to achieve high yield, good product quality, and cost-effective manufacturing processes for commercial production of evogliptin.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume